2-[But-2-ynyl(prop-2-ynyl)amino]-1-(2,6-dimethylmorpholin-4-yl)ethanone
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Overview
Description
2-[But-2-ynyl(prop-2-ynyl)amino]-1-(2,6-dimethylmorpholin-4-yl)ethanone is a complex organic compound with a unique structure that includes both alkyne and morpholine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[But-2-ynyl(prop-2-ynyl)amino]-1-(2,6-dimethylmorpholin-4-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the alkyne groups and the subsequent attachment of the morpholine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[But-2-ynyl(prop-2-ynyl)amino]-1-(2,6-dimethylmorpholin-4-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The amino and morpholine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like hydrogen gas or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne groups can yield diketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
2-[But-2-ynyl(prop-2-ynyl)amino]-1-(2,6-dimethylmorpholin-4-yl)ethanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[But-2-ynyl(prop-2-ynyl)amino]-1-(2,6-dimethylmorpholin-4-yl)ethanone involves its interaction with specific molecular targets. The alkyne and morpholine groups may allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[But-2-ynyl(prop-2-ynyl)amino]-1-(2,6-dimethylmorpholin-4-yl)ethanone include other alkyne-containing molecules and morpholine derivatives. These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
What sets this compound apart is its combination of alkyne and morpholine groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[but-2-ynyl(prop-2-ynyl)amino]-1-(2,6-dimethylmorpholin-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-5-7-9-16(8-6-2)12-15(18)17-10-13(3)19-14(4)11-17/h2,13-14H,8-12H2,1,3-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQHAQQKFFDMQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CC#C)CC(=O)N1CC(OC(C1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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